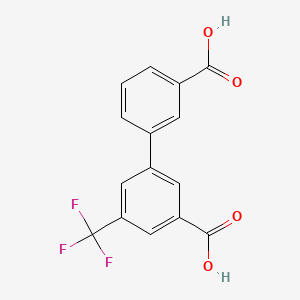

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

3-(3-carboxyphenyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O4/c16-15(17,18)12-6-10(5-11(7-12)14(21)22)8-2-1-3-9(4-8)13(19)20/h1-7H,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRDOJUKPATJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689910 | |

| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261930-96-4 | |

| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic, field-proven workflow, emphasizing the rationale behind experimental choices and the synergy between different analytical techniques to build an unassailable structural proof.

Introduction

This compound (Molecular Formula: C₁₅H₉F₃O₄, Molecular Weight: 310.22 g/mol ) is a biphenyl dicarboxylic acid derivative featuring a trifluoromethyl substituent.[1][2] Such fluorinated organic molecules are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine atoms can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[3] Therefore, unambiguous confirmation of its molecular structure is a critical step in any research or development pipeline.

This guide will detail a multi-technique approach, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy to create a self-validating system for structural confirmation.[4][5][6]

Strategic Workflow for Structure Elucidation

The elucidation process is a logical progression, starting from the confirmation of molecular mass and elemental composition, moving to the identification of functional groups, and culminating in the precise mapping of the atomic connectivity. Each step provides a piece of the puzzle, and the consistency across all data sets provides the ultimate confirmation.

Caption: A strategic workflow for structure elucidation.

Mass Spectrometry: The First Pillar of Confirmation

Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step. It directly measures the mass-to-charge ratio (m/z), providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition, thereby validating the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the sample in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) in negative ion mode is the preferred method for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.

-

Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is recommended for high-resolution data.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Data & Interpretation

The primary goal is to confirm the molecular formula C₁₅H₉F₃O₄.

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |

| [M-H]⁻ | 309.0431 | ~309.0435 | Confirms the molecular weight of 310.22 g/mol . |

| [M+Na-2H]⁻ | 331.0250 | ~331.0253 | A common sodium adduct for dicarboxylic acids in negative ESI. |

| [M-H-CO₂]⁻ | 265.0533 | ~265.0536 | Fragmentation via loss of a carboxyl group, indicative of a carboxylic acid. |

The high resolution allows for the differentiation of the molecular formula from other possibilities with the same nominal mass. For example, C₁₆H₅F₃N₂O₂ has a similar nominal mass but a distinct exact mass.

Infrared (IR) Spectroscopy: Identifying the Functional Scaffolding

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[5] For this compound, we expect to see characteristic absorptions for the carboxylic acid and aromatic functionalities.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr and pressed into a pellet.

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8][9] |

| ~1710 (strong) | C=O stretch (Carboxylic Acid) | The strong absorption is indicative of the carbonyl group in a hydrogen-bonded dimer.[8][9] Conjugation with the aromatic ring may slightly lower this frequency. |

| 1600-1450 | C=C stretch (Aromatic) | Multiple sharp peaks in this region confirm the presence of the benzene rings. |

| 1300-1100 | C-F stretch (Trifluoromethyl) | Strong, characteristic absorptions in this region are indicative of the C-F bonds of the CF₃ group. |

| ~900-690 | C-H bend (Aromatic) | The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations. For a 1,3,5-trisubstituted ring, a strong band is expected around 880-860 cm⁻¹ and 730-675 cm⁻¹. |

The presence of both the broad O-H stretch and the strong C=O stretch provides compelling evidence for the two carboxylic acid groups.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Authoritative Grounding: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[6][12] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the carbon-hydrogen framework and the fluorine substitution.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. ossila.com [ossila.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. znaturforsch.com [znaturforsch.com]

- 12. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

physicochemical properties of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Physicochemical Characterization of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid

Introduction: Bridging Molecular Structure and Therapeutic Potential

In the landscape of modern drug discovery, the precise engineering of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The trifluoromethyl (-CF3) group, in particular, has become a cornerstone of medicinal chemistry, prized for its ability to modulate key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity.[1][2] The compound this compound represents a sophisticated molecular architecture, integrating the potent electronic influence of a trifluoromethyl group with a biphenyl dicarboxylic acid framework.

This guide provides a comprehensive framework for the systematic physicochemical characterization of this molecule. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic rationale behind each experimental protocol. For researchers in drug development, a thorough understanding of a compound's fundamental properties—solubility, acidity, and lipophilicity—is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. This document serves as both a theoretical primer and a practical, field-proven guide to unlocking the full potential of this promising chemical entity.

Core Molecular & Structural Attributes

Before embarking on empirical analysis, a foundational understanding of the molecule's theoretical properties is essential. These calculated values provide a baseline for experimental design and data interpretation. The structure combines a trifluoromethyl-substituted benzoic acid with a second carboxyphenyl group, suggesting a molecule with distinct acidic centers and significant potential for intermolecular interactions.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₅H₉F₃O₄ | Calculated |

| Molecular Weight | 322.23 g/mol | Calculated |

| Exact Mass | 322.0453 Da | Calculated |

| CAS Number | Not available | - |

Experimental Determination of Key Parameters

The following sections detail the methodologies for determining the critical physicochemical properties of the title compound. The choice of these experiments is driven by their direct impact on a molecule's journey from the laboratory to a potential therapeutic agent.

Melting Point: A Primary Indicator of Purity and Stability

Scientific Rationale: The melting point is a fundamental thermodynamic property that provides a rapid assessment of a compound's purity. A sharp, well-defined melting range is indicative of high purity, whereas a broad range suggests the presence of impurities that disrupt the crystal lattice. For drug development, this parameter influences solid-state stability, handling, and formulation strategies. For context, related structures like 3,5-bis(trifluoromethyl)benzoic acid exhibit a melting point of 142-143 °C.[3]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely crush a small amount of the crystalline solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-15 °C/min) for a preliminary determination.

-

For an accurate measurement, repeat with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point.

-

Reduce the heating ramp to 1-2 °C/min to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Aqueous and Solvent Solubility: The Gateway to Bioavailability

Scientific Rationale: Solubility is a critical determinant of a drug's absorption and bioavailability. Poor aqueous solubility can be a major hurdle in drug development, limiting formulation options and hindering in-vivo efficacy. Given the presence of two carboxylic acid groups, the compound is expected to exhibit pH-dependent aqueous solubility, being more soluble in basic media where it can form carboxylate salts. Understanding its solubility in organic solvents is also crucial for synthesis, purification, and analytical method development.[4]

Caption: Workflow for determining the solubility class of an organic compound.

Experimental Protocol: Solubility Classification [5][6]

-

Water Solubility: To ~25 mg of the compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe for dissolution.

-

5% HCl Solubility: If insoluble in water, use a fresh ~25 mg sample and repeat the process with 0.75 mL of 5% aqueous HCl.

-

5% NaOH Solubility: If insoluble in HCl, use a fresh ~25 mg sample and repeat with 0.75 mL of 5% aqueous NaOH.

-

5% NaHCO₃ Solubility: If soluble in NaOH, test a fresh ~25 mg sample in 0.75 mL of 5% aqueous NaHCO₃. Solubility in NaHCO₃ indicates a strong acid (like a carboxylic acid), while insolubility suggests a weaker acid (like a phenol).

Expected Outcome: Due to the two carboxylic acid moieties, the compound is expected to be insoluble in water and 5% HCl, but soluble in both 5% NaOH and 5% NaHCO₃, classifying it as a strong organic acid (Class As).

Acidity Constant (pKa): Predicting In-Vivo Ionization

Scientific Rationale: The pKa is the pH at which a molecule is 50% ionized. This value is critical as it dictates the charge state of the compound at physiological pH (~7.4), which in turn governs its ability to cross biological membranes, bind to its target receptor, and its overall ADME profile.[7] The title compound possesses two carboxylic acid groups. The pKa of the carboxyl group on the trifluoromethyl-substituted ring is expected to be lower (more acidic) due to the strong electron-withdrawing nature of the -CF3 group, while the other will be closer to that of benzoic acid.

Caption: Principle of pKa determination via potentiometric titration.

Experimental Protocol: Potentiometric Titration [8][9]

-

System Calibration: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Accurately weigh a sample of the compound (~50-100 mg) and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low). A final concentration of at least 1 mM is recommended.[9] Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode.

-

Data Collection: Add standardized ~0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show two distinct buffer regions and two inflection points, corresponding to the neutralization of the two carboxylic acid protons. The pH at the midpoint of each buffer region (the half-equivalence point) corresponds to the pKa value for that acidic group.

Lipophilicity (LogP): Quantifying Membrane Permeability

Scientific Rationale: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for predicting a drug's absorption and distribution. The trifluoromethyl group is known to substantially increase lipophilicity (Hansch π value of +0.88).[1] However, this effect must be balanced against the hydrophilic nature of the two carboxylic acid groups. Determining the LogP value provides a quantitative measure of this balance, which is essential for predicting membrane permeability and potential for off-target binding.

Experimental Protocol: Shake-Flask Method (HPLC-UV Determination)

-

System Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0 and pH 7.4) to assess LogP vs. LogD. Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in n-octanol.

-

Partitioning: In a screw-cap vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a calibrated HPLC-UV method.

-

Calculation: Calculate the partition coefficient P = [Concentration]octanol / [Concentration]aqueous. The LogP is the base-10 logarithm of P. When using buffers, the result is the distribution coefficient (LogD) at that specific pH.

Synthesis and Application Context

While a full synthesis campaign is beyond the scope of this guide, understanding the molecule's origin provides valuable context. Its structure suggests a synthesis pathway involving a Suzuki or similar cross-coupling reaction between a boronic acid derivative of one ring and a halide of the other. Alternatively, methods analogous to the synthesis of 3,5-bis(trifluoromethyl)benzoic acid, which can be prepared via Grignard carboxylation of 3,5-bis(trifluoromethyl)bromobenzene, may be adapted.[10][11]

The true value of this characterization effort lies in the molecule's potential applications. The parent compound, 3,5-bis(trifluoromethyl)benzoic acid, is a key intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases and psychiatric disorders.[10][12] By extension, this compound is a highly valuable building block for creating novel, complex APIs where its rigid, functionalized scaffold can be used to precisely orient pharmacophoric elements for optimal target engagement.

Conclusion and Data Summary

The systematic physicochemical characterization of this compound is a critical, non-negotiable step in evaluating its potential as a valuable intermediate in drug discovery. The protocols outlined in this guide provide a robust and validated framework for obtaining the essential data required by researchers, medicinal chemists, and formulation scientists. By understanding the interplay of its structural features—the lipophilic -CF3 group and the two hydrophilic -COOH groups—we can rationally design and advance next-generation therapeutic agents.

Table 2: Summary of Physicochemical Properties (Template for Experimental Results)

| Parameter | Method | Expected Value/Range | Experimental Result |

|---|---|---|---|

| Melting Point | Capillary Method | 150 - 250 °C (estimated) | TBD |

| Solubility Class | pH-Based Aqueous Solubility | Strong Acid (Class As) | TBD |

| pKa₁ | Potentiometric Titration | ~3.0 - 3.5 | TBD |

| pKa₂ | Potentiometric Titration | ~4.0 - 4.5 | TBD |

| LogP / LogD (pH 7.4) | Shake-Flask HPLC | TBD (Highly pH-dependent) | TBD |

This technical guide underscores a core principle of modern pharmaceutical science: a molecule's therapeutic journey begins with a deep and quantitative understanding of its fundamental physicochemical properties.

References

-

Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. BIPM. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9963, 3-(Trifluoromethyl)benzoic acid. PubChem. [Link]

- Reider, P. J., & Volante, R. P. (1997). U.S. Patent No. 5,663,402. U.S.

-

El-Faham, A., et al. (2020). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]

-

Unnamed Author. (n.d.). Experiment 1: Determination of Solubility Class. Course Hero. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12889, 3,5-Bis(trifluoromethyl)benzoic acid. PubChem. [Link]

-

Völgyi, G., et al. (2007). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Patterson, J. W., et al. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Journal of Medicinal Chemistry. [Link]

-

Llumà, J., et al. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. [Link]

-

Unnamed Author. (n.d.). Experiment 2: Determination of Solubility Class. StuDocu. [Link]

-

Geier, G. R. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Yumpu. [Link]

-

Moreira, V. M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

MIT Department of Chemistry. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. MIT OpenCourseWare. [Link]

-

Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Ahnen, N., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]

-

STEM nation. (2021). Solubility of Carboxylic Acids N5. YouTube. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto Libraries. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]

- 4. bipm.org [bipm.org]

- 5. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.mit.edu [web.mit.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 11. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 12. 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 [chemicalbook.com]

An In-depth Technical Guide to 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid: A Core Building Block for Targeted Protein Degradation

CAS Number: 1261930-96-4 Molecular Formula: C₁₅H₉F₃O₄ Molecular Weight: 310.22 g/mol [1] Synonyms: [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 5-(trifluoromethyl)-

This guide provides a comprehensive technical overview of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid, a specialized chemical intermediate primarily utilized as a structural component in the development of advanced biopharmaceutical agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's significance, physicochemical characteristics, a probable synthetic pathway, and its critical role in the innovative field of targeted protein degradation.

Strategic Importance in Medicinal Chemistry: A PROTAC Linker

This compound is categorized as a Protein Degrader Building Block .[1] This classification places it at the heart of one of modern drug discovery's most exciting modalities: Proteolysis Targeting Chimeras (PROTACs) .

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell. They consist of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional ends.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the POI with ubiquitin, marking it for destruction by the cell's natural waste disposal system, the proteasome.[4][5]

The linker is not merely a spacer; its length, rigidity, and chemical nature are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][6] The biphenyl dicarboxylic acid structure of the title compound provides a semi-rigid framework, which can be advantageous in pre-organizing the binding ligands for effective ternary complex formation. The two carboxylic acid groups serve as versatile chemical handles for the covalent attachment of the POI- and E3-binding moieties through standard amide bond formation or other conjugation chemistries.

Diagram 1: The PROTAC Mechanism of Action

Caption: Workflow of PROTAC-mediated protein degradation.

Physicochemical Properties and Structural Data

While extensive experimental data for this specific molecule is not publicly available, its properties can be inferred from its structure and data on analogous compounds.

| Property | Value / Information | Source / Rationale |

| CAS Number | 1261930-96-4 | [1] |

| Molecular Formula | C₁₅H₉F₃O₄ | [1] |

| Molecular Weight | 310.22 | [1] |

| Appearance | Likely a white to off-white solid | Based on related benzoic acid derivatives |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol.[7] Limited solubility in neutral or acidic aqueous solutions. | Inferred from 3,5-bis(trifluoromethyl)benzoic acid.[7] |

| pKa | The two carboxylic acid groups will have distinct pKa values, likely in the range of 3.5 - 4.5. The electron-withdrawing trifluoromethyl group will increase acidity (lower pKa) compared to unsubstituted benzoic acid. | Inferred from data on fluorinated benzoic acids.[8] |

| Purity | Commercially available with ≥98% purity. | [1] |

| Storage | Store at room temperature. | [1] |

Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

A robust and highly probable synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[9][10]

The proposed disconnection involves coupling a boronic acid (or its ester) derivative of one phenyl ring with a halide (typically bromide or iodide) of the other.

Proposed Reactants:

-

Reactant A: 3-Bromo-5-(trifluoromethyl)benzoic acid

-

Reactant B: 3-(Methoxycarbonyl)phenylboronic acid or 3-Carboxyphenylboronic acid

The reaction would proceed using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, CsF), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).[11][12] Using a boronic ester of one of the reactants can sometimes improve reaction efficiency and yield.

Diagram 2: Proposed Suzuki-Miyaura Synthesis Route

Caption: A plausible synthetic pathway via Suzuki-Miyaura coupling.

Experimental Protocols and Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC (RP-HPLC) method is suitable for determining the purity and quantifying this compound.[13]

Step-by-Step Protocol:

-

System Preparation: Use an HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[13]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water. The acidic modifier suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.[13]

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a 50:50 mixture of Mobile Phase A:B or in pure acetonitrile.

-

Prepare samples for analysis by dissolving them in the same diluent to a similar concentration.

-

-

Chromatographic Conditions (Starting Point):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30-40 °C

-

Detection Wavelength: Scan with a PDA detector to determine the absorbance maximum (λₘₐₓ), likely around 254 nm.

-

Gradient Program:

-

0-20 min: 50% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: 95% to 50% B

-

26-30 min: Hold at 50% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peak area of the analyte and calculate purity based on the area percent method or against a calibration curve for quantitative analysis.

Nuclear Magnetic Resonance (NMR) for Structural Verification

NMR spectroscopy is essential for confirming the chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic signals. The protons on the two phenyl rings will appear as multiplets. The carboxylic acid protons will appear as broad singlets at a downfield chemical shift (typically >10 ppm), although they may be exchanged and not visible if a protic solvent like CD₃OD is used.[7]

-

¹³C NMR: The carbon spectrum will show distinct signals for all 15 carbons, including the two carboxyl carbons, the quaternary carbon attached to the CF₃ group, and the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the -CF₃ group, which is a powerful tool for confirming the presence and purity of the fluorinated moiety.[14]

Sample Preparation for NMR:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic protons.[7]

-

Transfer the solution to an NMR tube for analysis.

-

For quantitative NMR (qNMR), a certified internal standard such as 3,5-bis(trifluoromethyl)benzoic acid or dimethyl sulfone can be added.[7][12]

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 1261930-96-4 is not widely available. Therefore, handling precautions should be based on structurally related aromatic carboxylic acids and trifluoromethylated compounds.[15][16]

-

Hazard Classification: Expected to be an irritant. May cause skin irritation (H315), serious eye irritation/damage (H318/H319), and respiratory irritation (H335).[16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[15]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[15]

-

-

Storage and Stability: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is expected to be stable under recommended storage conditions.[1]

Conclusion

This compound is a highly specialized and valuable building block for the synthesis of PROTACs. Its biphenyl structure provides a defined spatial orientation for the two active ends of a PROTAC, a critical factor in achieving potent and selective protein degradation. While detailed public research on this specific molecule is limited, its structure and classification point directly to its application in targeted protein degradation. The synthetic and analytical methods described herein, based on well-established chemical principles and data from analogous compounds, provide a solid foundation for researchers and drug developers to effectively utilize this compound in their discovery programs.

References

-

PubChem. 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. Safety Data Sheet: Benzoic Acid. [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Gong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.

- Google Patents.

- Foley, C. A., & potting, C. M. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm.

- Marques, F., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.

- He, M., et al. (2024). Linker-free PROTACs efficiently induce the degradation of oncoproteins.

- Google Patents. Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.

-

Cheméo. 3-Fluoro-5-trifluoromethylbenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester - Chemical & Physical Properties. [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- Zhu, L. G. (2011). Biphenyl-3,3′-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online.

- Google Patents. Process of preparing 3-trifluoromethyl benzoic acid.

- Maple, H. J., & Testa, A. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.

- Kass, S. R., et al. (2019). Aqueous pKa values from 19F NMR. Journal of Physical Organic Chemistry, 32(8), e3940.

-

BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. [Link]

-

ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]

-

PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

ResearchGate. Biphenyl-3,3′,5,5′-tetracarboxylic acid. [Link]

- Satyanarayana, G. (2008). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholar.uwindsor.ca.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. PROTAC Linkers | BroadPharm [broadpharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linker-free PROTACs efficiently induce the degradation of oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bipm.org [bipm.org]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. tcichemicals.com [tcichemicals.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 725-89-3・3,5-Bis(trifluoromethyl)benzoic Acid for Quantitative NMR (1H, 19F)・634-29181[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. tsapps.nist.gov [tsapps.nist.gov]

synthesis pathway for 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Synthesis of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic Acid: A Key Intermediate in Modern Drug Discovery

Introduction

This compound, a biphenyl dicarboxylic acid, represents a significant scaffold in contemporary medicinal chemistry and materials science. Its rigid, well-defined three-dimensional structure, combined with the electronic properties imparted by the trifluoromethyl group, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates. This guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway to this important molecule, intended for researchers and professionals in the fields of organic synthesis and drug development.

The presented synthesis leverages the powerful and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2][3][4] This Nobel Prize-winning methodology offers high functional group tolerance and generally proceeds under mild reaction conditions, making it an ideal choice for the synthesis of complex aromatic structures.[4]

This guide will detail the synthesis of the requisite precursors, 3-bromo-5-(trifluoromethyl)benzoic acid and 3-carboxyphenylboronic acid, followed by a comprehensive protocol for their palladium-catalyzed coupling to yield the target molecule. The rationale behind the chosen synthetic strategy and key experimental considerations will be discussed to provide a thorough understanding of the process.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests that a Suzuki-Miyaura coupling is a highly convergent and efficient approach. The key disconnection is the C-C bond between the two phenyl rings, leading to two readily accessible precursors: an aryl halide and an arylboronic acid.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

Synthesis of 3-bromo-5-(trifluoromethyl)benzoic acid

The synthesis of 3-bromo-5-(trifluoromethyl)benzoic acid can be achieved from 3,5-bis(trifluoromethyl)bromobenzene. This precursor is a known intermediate in the synthesis of various pharmaceutical compounds.[3] While multiple routes to trifluoromethylated benzoic acids exist[5], a common approach involves the oxidation of a corresponding toluene derivative. For the purpose of this guide, we will consider 3-bromo-5-(trifluoromethyl)benzoic acid as a commercially available starting material or one that can be synthesized via established literature methods.

Synthesis of 3-carboxyphenylboronic acid

3-Carboxyphenylboronic acid is a crucial reagent in this synthesis and can be prepared from 3-cyanophenylboronic acid.

Reaction Scheme:

Caption: Synthesis of 3-carboxyphenylboronic acid.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 3-cyanophenylboronic acid | Starting material |

| Potassium hydroxide (KOH) | Hydrolysis reagent |

| Ethylene glycol | Solvent |

| 32% Hydrochloric acid (HCl) | Acidification |

| Deionized water | Solvent/Washing |

| Round-bottom flask | Reaction vessel |

| Heating mantle with stirrer | Heating and mixing |

| Condenser | To prevent solvent loss |

| pH meter or pH paper | To monitor acidity |

| Buchner funnel and flask | Filtration |

| Vacuum oven | Drying |

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, suspend 10 g (68 mmol) of 3-cyanophenylboronic acid in 40 mL of ethylene glycol.

-

To this suspension, add 15.26 g (272 mmol, 4 equivalents) of potassium hydroxide powder.

-

Heat the reaction mixture to 175 °C and maintain this temperature for 3 hours with continuous stirring.

-

After 3 hours, allow the reaction mixture to cool to room temperature.

-

Dilute the cooled mixture with 60 mL of deionized water.

-

Carefully adjust the pH of the solution to 2-3 using a 32% hydrochloric acid solution. This will cause the product to precipitate as a colorless crystalline solid.

-

Isolate the precipitated 3-carboxyphenylboronic acid by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with deionized water to remove any remaining salts.

-

Dry the product under mild vacuum at 35 °C to a constant weight.

Expected Yield: Approximately 89%.

Final Synthesis Pathway: Suzuki-Miyaura Coupling

The final step in the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura coupling of the two prepared precursors.

Caption: Suzuki-Miyaura coupling for the final product.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 3-bromo-5-(trifluoromethyl)benzoic acid | Aryl halide precursor |

| 3-carboxyphenylboronic acid | Arylboronic acid precursor |

| Tetrakis(triphenylphosphine)palladium(0) | Palladium catalyst |

| Potassium carbonate (K₂CO₃) | Base |

| 1,2-Dimethoxyethane (DME) | Organic solvent |

| Deionized water | Aqueous solvent |

| 2 M Hydrochloric acid (HCl) | Acidification |

| Ethyl acetate | Extraction solvent |

| Brine | Washing solution |

| Anhydrous magnesium sulfate (MgSO₄) | Drying agent |

| Schlenk flask | Reaction vessel for inert atmosphere |

| Condenser | To prevent solvent loss |

| Magnetic stirrer with hotplate | Heating and mixing |

| Inert gas supply (Argon or Nitrogen) | To maintain an inert atmosphere |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

Procedure:

-

To a Schlenk flask, add 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 equivalent), 3-carboxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equivalents).

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

To the flask, add a degassed mixture of 1,2-dimethoxyethane (DME) and water (typically in a 4:1 ratio).

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of water and transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer to a pH of 2-3 with 2 M HCl, which will cause the product to precipitate.

-

Extract the product from the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Scientific Rationale and Causality

The choice of the Suzuki-Miyaura coupling is predicated on its reliability and broad functional group tolerance. The palladium catalyst is central to the reaction, cycling through a series of oxidative addition, transmetalation, and reductive elimination steps to form the new carbon-carbon bond.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex.

-

Transmetalation: The organoboron species, activated by the base, then transfers its organic group to the palladium center.

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex, which forms the desired biaryl product and regenerates the Pd(0) catalyst.

The base plays a crucial role in activating the boronic acid for transmetalation. The solvent system, a mixture of an organic solvent and water, is chosen to dissolve both the organic reactants and the inorganic base.

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely published synthetic methodologies. The progress of each reaction can be monitored by standard analytical techniques (TLC, LC-MS, NMR), allowing for in-process validation of the transformation. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be determined.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]

-

G. C. Fu, et al. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Retrieved from [Link]

-

M. R. Biscoe, et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved from [Link]

-

L. Liu, et al. (2010). Biphenyl-3,3′-dicarboxylic acid. PMC. Retrieved from [Link]

-

S. L. Buchwald, et al. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved from [Link]

-

M. Szostak, et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]

-

N. Kambe, et al. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. Retrieved from [Link]

-

S. L. Buchwald, et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Retrieved from [Link]

-

N. Kambe, et al. (n.d.). Intramolecular Transfer of Pd Catalyst on Carbon–Carbon Triple Bond and Nitrogen–Nitrogen Double Bond in Suzuki–Miyaura Coupling Reaction. ResearchGate. Retrieved from [Link]

-

Biphenyl-3,3′,5,5′-tetracarboxylic acid. (n.d.). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. thermofishersci.in [thermofishersci.in]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal structural identification and characterization of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes predictive data with established analytical protocols, ensuring a robust framework for validation.

Foundational Analysis: Molecular Structure and Expected Spectroscopic Signatures

Before delving into instrumental analysis, a foundational understanding of the target molecule's structure is paramount. This compound (Molecular Formula: C₁₅H₉F₃O₄, Molecular Weight: 310.23 g/mol ) is a complex bi-aryl system featuring several key functional groups that will yield distinct spectroscopic signatures.[1]

-

Two Carboxylic Acid (-COOH) Groups: These are primary reporters in both NMR and IR spectroscopy.

-

Aromatic Rings: Two meta-substituted phenyl rings whose protons and carbons will appear in characteristic regions of the NMR spectra.

-

Trifluoromethyl (-CF₃) Group: A powerful electron-withdrawing group that will significantly influence the electronic environment of the molecule, detectable in ¹⁹F NMR and influencing the chemical shifts of nearby nuclei.

The strategic placement of these groups dictates the molecule's electronic and magnetic environment, which is the very basis of the spectroscopic data we aim to interpret.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a molecule of this complexity, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring relationships. The electron-withdrawing nature of the -COOH and -CF₃ groups will deshield adjacent aromatic protons, shifting them downfield (to higher ppm values). The spectrum is predicted to be complex in the aromatic region due to multiple, overlapping signals.

| Predicted Proton Signal | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid Protons | > 12.0 | Broad Singlet | 2H | 2 x -COOH |

| Aromatic Protons | 7.5 - 8.5 | Multiplets | 7H | Ar-H |

Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent such as DMSO-d₆ or CD₃OD. Deuterated methanol (CD₃OD) can be advantageous as the acidic carboxylic protons will exchange with deuterium, causing their signal to disappear, which can simplify the spectrum and confirm their presence.[2]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is critical for resolving the complex aromatic region of this molecule.

-

Acquisition Parameters:

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle to ensure quantitative integration.

-

Acquire at least 16 scans to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 5 seconds to allow for full relaxation of all protons, especially the acidic protons.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Caption: Standard workflow for NMR sample analysis.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum will confirm the carbon backbone. The key signals to identify are the two carboxylic acid carbons, which will be the most downfield signals due to the strong deshielding from the attached oxygen atoms. The carbon atom directly attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted Carbon Signal | Approx. Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Acid Carbons | 165 - 175 | 2 x -C OOH |

| Aromatic Carbons | 120 - 140 | 12 x Ar-C |

| Trifluoromethyl Carbon | ~125 (quartet) | -C F₃ |

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Expertise & Causality: Given the presence of the -CF₃ group, ¹⁹F NMR is a highly specific and sensitive technique for confirmation. A single, strong singlet is expected, as there are no neighboring fluorine or hydrogen atoms to cause splitting. Its chemical shift will be characteristic of an aromatic trifluoromethyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The most prominent and diagnostic feature for this molecule will be the signals from the carboxylic acid groups.[3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Assignment |

| O-H Stretch | 2500 - 3300 | Very Broad | Carboxylic Acid O-H |

| C=O Stretch | 1700 - 1725 | Strong, Sharp | Carboxylic Acid C=O |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Ar C=C |

| C-F Stretch | 1100 - 1350 | Strong, often multiple bands | -CF₃ |

Trustworthiness through Self-Validation: The presence of the extremely broad O-H stretch combined with the strong C=O absorption is a classic, unmistakable signature for a carboxylic acid.[4][5] Conjugation with the aromatic ring typically lowers the C=O stretching frequency into the predicted range.[3]

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Electrospray ionization (ESI) is the preferred method for a polar, acidic molecule like this, and it will likely be observed in negative ion mode.

| Ion | Predicted m/z | Description |

| [M-H]⁻ | 309.03 | Parent ion (deprotonated molecule) |

| [M-H-CO₂]⁻ | 265.04 | Loss of carbon dioxide from a carboxyl group |

| [M-2H]²⁻ | 154.01 | Doubly deprotonated parent ion |

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the mass spectrometer in negative ion mode. Apply a high voltage (e.g., -3 to -4 kV) to the capillary to generate an electrospray.

-

Data Acquisition: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

-

Analysis: Identify the peak corresponding to the deprotonated molecular ion [M-H]⁻ to confirm the molecular weight. High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) can provide an exact mass measurement to four or more decimal places, allowing for molecular formula confirmation.

Integrated Data Analysis: A Self-Validating Conclusion

No single technique provides absolute proof. The power of this multi-faceted spectroscopic approach lies in its self-validating nature.

-

MS confirms the molecular weight (310.23 g/mol ) and elemental formula (C₁₅H₉F₃O₄).

-

IR confirms the presence of the carboxylic acid functional groups.

-

NMR (¹H, ¹³C, and ¹⁹F) pieces together the precise connectivity of the atoms, confirming the bi-aryl structure and the relative positions of the substituents.

By integrating the data from these orthogonal techniques, we can achieve an unequivocal and trustworthy structural confirmation of this compound, meeting the rigorous standards required for pharmaceutical and advanced materials research.

References

- Vertex AI Search, Supporting Information. (n.d.).

- Aladdin Scientific. (n.d.). This compound, min 98%, 1 gram.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum.

- PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid.

- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- ChemicalBook. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum.

- BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid.

- NIST WebBook. (n.d.). 3-(Trifluoromethyl)benzoic acid.

- NIST WebBook. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid.

- ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.

- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. bipm.org [bipm.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Research Applications of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid

Abstract

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid (CAS No. 1261930-96-4) is a highly functionalized aromatic dicarboxylic acid that presents a compelling scaffold for advanced research in both medicinal chemistry and materials science.[1][2] Its structure, featuring a rigid biphenyl core, two addressable carboxylic acid moieties, and an electron-withdrawing trifluoromethyl group, offers a unique combination of properties. This guide elucidates the core attributes of this molecule and outlines its potential research applications, supported by detailed experimental workflows and mechanistic insights. The biphenyl backbone provides a defined three-dimensional architecture, crucial for precise interactions with biological targets or for establishing ordered crystalline structures.[3] The trifluoromethyl group significantly enhances key molecular properties, including metabolic stability and binding affinity, making it an invaluable component in modern drug design.[4][5][6] This document serves as a technical primer for researchers aiming to leverage the unique characteristics of this compound in novel therapeutic and material innovations.

Physicochemical Characteristics and Structural Rationale

The strategic value of this compound stems from the synergistic interplay of its three key structural motifs: the biphenyl core, the dual carboxylic acid groups, and the trifluoromethyl substituent.

| Property | Value | Source |

| CAS Number | 1261930-96-4 | [1] |

| Molecular Formula | C₁₅H₉F₃O₄ | [1][2] |

| Molecular Weight | 310.22 g/mol | [1][2] |

| Purity | ≥98% (Typical) | [1] |

| Structure | [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 5-(trifluoromethyl)- | [2] |

Structural Analysis:

-

Biphenyl Scaffold: The biphenyl unit provides a semi-rigid, sterically defined backbone. This is a "privileged scaffold" in medicinal chemistry, known to form the core of drugs with activities ranging from anti-inflammatory to anticancer.[3][7] Its rigidity helps to minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

-

Dicarboxylic Acid Functionality: The two carboxylic acid groups are versatile chemical handles. They can be readily converted into a wide array of functional groups, such as esters, amides, and acyl chlorides, enabling the covalent attachment of other molecular fragments. This dual-point connectivity is essential for its role as a linker in both complex drug molecules and coordination polymers.

-

Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a well-established strategy in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[6][8][9] Its strong electron-withdrawing nature and metabolic stability can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[4]

-

Enhanced Binding Affinity: The -CF₃ group can improve target binding through favorable electrostatic and van der Waals interactions within a protein's binding pocket.[4][6]

-

Modulated Lipophilicity: It increases the lipophilicity of the molecule, which can improve cell permeability and bioavailability.[5]

-

Core Research Application I: Medicinal Chemistry & Drug Discovery

The structural attributes of this compound make it an exceptional building block for the synthesis of targeted therapeutics. Its classification by chemical suppliers as a "Protein Degrader Building Block" points to its direct applicability in the cutting-edge field of targeted protein degradation.[1]

Application as a Linker for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The subject molecule is an ideal candidate for the linker component or as part of the target-binding ligand.

-

Causality: The dicarboxylic acid groups provide two distinct points for covalent attachment. One carboxyl group can be coupled to the E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands), while the other can be attached to a warhead that binds the protein of interest. The rigid biphenyl-CF₃ core provides a structurally defined linker of a specific length and conformation, which is a critical parameter for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.

Caption: Conceptual workflow of a PROTAC utilizing the core molecule as a linker.

Development of Kinase and Protease Inhibitors

The biphenyl carboxylic acid scaffold is present in numerous approved drugs and clinical candidates, particularly as inhibitors of enzymes like kinases, proteases, and cyclooxygenases (COX).[7][10][11]

-

Causality: The rigid structure allows for the precise positioning of pharmacophores that can interact with specific residues in an enzyme's active site. The carboxylic acid groups can form strong hydrogen bonds or salt bridges with basic amino acid residues (e.g., Lysine, Arginine), while the trifluoromethyl-substituted ring can lodge into hydrophobic pockets.

Experimental Protocol: Synthesis of a Diamide Derivative

This protocol demonstrates how the core molecule can be functionalized for medicinal chemistry applications, for example, by coupling it to two different amine-containing fragments (R¹-NH₂ and R²-NH₂).

-

Monoprotection (Optional but Recommended): To achieve selective coupling, one of the carboxylic acid groups must be protected. A common method is esterification (e.g., forming a methyl or benzyl ester) under acidic conditions.

-

First Amide Coupling:

-

Dissolve the mono-protected acid (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.

-

Add the first amine (R¹-NH₂, 1.1 eq) and continue stirring at room temperature for 4-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

-

-

Deprotection: Remove the protecting group from the second carboxylic acid. For a benzyl ester, this is typically done via catalytic hydrogenation (H₂, Pd/C).

-

Second Amide Coupling: Repeat the procedure from Step 2, using the deprotected intermediate and the second amine (R²-NH₂).

-

Final Purification: Purify the final diamide product using column chromatography or preparative HPLC. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for the sequential synthesis of a diamide derivative.

Core Research Application II: Materials Science

The rigid, ditopic nature of this compound makes it an excellent organic linker, or "strut," for the construction of highly ordered, porous crystalline materials known as Metal-Organic Frameworks (MOFs).

Synthesis of Novel Metal-Organic Frameworks (MOFs)

MOFs are constructed from metal ions or clusters (nodes) connected by organic linkers. By carefully selecting the metal and linker, materials with tailored pore sizes, surface areas, and chemical functionalities can be designed for applications in gas storage, separation, catalysis, and sensing.

-

Causality: The two carboxylate groups can coordinate with metal centers (e.g., Zn²⁺, Cu²⁺, Ni²⁺) to form a stable, extended network.[12][13][14] The biphenyl core ensures a specific length and rigidity between the metal nodes, leading to a predictable framework topology. The -CF₃ group, being both hydrophobic and electron-withdrawing, can decorate the pores of the resulting MOF, potentially enhancing its selectivity for certain gas molecules (e.g., CO₂) or its catalytic activity.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical Ni-based MOF

This protocol describes a general procedure for synthesizing a MOF using the core molecule as the organic linker.

-

Reagent Preparation:

-

In a 20 mL glass vial, dissolve the organic linker, this compound (e.g., 31 mg, 0.1 mmol).

-

Add a suitable metal salt, such as Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (e.g., 29 mg, 0.1 mmol).

-

Add a mixed solvent system, typically DMF and ethanol (e.g., 5 mL DMF, 5 mL EtOH).

-

-

Sonication & Sealing: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogenization.

-

Heating: Securely cap the vial and place it in a programmable laboratory oven.

-

Thermal Program: Heat the vial to a specific temperature (e.g., 120-180 °C) over 2 hours and hold at that temperature for 24-72 hours.[12] The precise temperature can be tuned to control the resulting crystal phase and morphology.[14]

-

Cooling & Isolation: Allow the oven to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.

-

Washing: Carefully decant the mother liquor. Wash the crystals several times with fresh DMF and then with a solvent exchange solvent like ethanol or acetone to remove residual unreacted starting materials and solvent molecules from the pores.

-

Activation: Dry the crystals under vacuum at an elevated temperature (e.g., 100 °C) to fully evacuate the pores.

-

Characterization: Confirm the structure and properties of the new MOF using Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and gas adsorption analysis (e.g., N₂ isotherm at 77 K) to determine the surface area and porosity.

Caption: General workflow for the solvothermal synthesis of a MOF.

Conclusion and Future Outlook

This compound is not merely a chemical intermediate but a strategically designed platform for innovation. Its unique combination of a rigid biphenyl scaffold, dual reactive handles, and a property-enhancing trifluoromethyl group positions it at the nexus of modern drug discovery and advanced materials science. In medicinal chemistry, its potential as a linker for targeted protein degraders is particularly noteworthy, offering a direct route to novel therapeutics. In materials science, it provides an opportunity to synthesize functional MOFs with precisely engineered pore environments. Future research will likely focus on exploiting this scaffold to create complex, multi-component systems with highly specific functions, from cell-selective cancer therapies to next-generation catalytic materials.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Sourced from general knowledge of the impact of fluorination in medicinal chemistry, supported by[4][5][6][8][9])

-

Leitão, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.[8]

-

BenchChem Technical Support Team. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.[6]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem.[5]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (Sourced from general knowledge, supported by[4][9])

-

BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.[3]

-

Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid. Ataman Kimya.

-

Lin, Z., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI.[12][14]

-

Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.[7]

-

Zhu, D., et al. (2012). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. RSC Publishing.[13]

-

Li, B., et al. (2010). Three Novel Metal-Organic Frameworks with Different Topologies Based on 3,3′-Dimethoxy-4,4′-biphenyldicarboxylic Acid: Syntheses, Structures, and Properties. Crystal Growth & Design.[15][16]

-

Singh, P., & Kaur, M. (2016). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.[10]

-

Adluri, S., et al. (2012). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry.[11]

-

United States Biological. (n.d.). 3,5-Bis(trifluoromethyl)benzoic Acid - Data Sheet. United States Biological.[17]

-

Google Patents. (1999). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.[18]

-

ChemicalBook. (2024). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid. ChemicalBook.[19]

-

Aladdin Scientific. (n.d.). This compound, min 98%, 1 gram. Aladdin Scientific.[1]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information.[20]

-

Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid 98%. Sigma-Aldrich.[21]

-

Fisher Scientific. (n.d.). This compound, 98% Purity, C15H9F3O4, 10 grams. Fisher Scientific.[2]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. usbio.net [usbio.net]

- 18. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 19. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 20. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 3,5-双(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid: A Versatile Linker for Advanced Applications

This guide provides a comprehensive technical overview of 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid, a specialized bifunctional organic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and potential applications of this unique molecule, grounding all claims in established scientific principles and authoritative sources.

Introduction: A Molecule of Strategic Importance

This compound, also known as [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 5-(trifluoromethyl)-, is a biaryl dicarboxylic acid. Its structure is characterized by two phenyl rings connected at the meta-positions, with carboxylic acid groups at the 3 and 3' positions and a trifluoromethyl group at the 5-position. This strategic arrangement of functional groups imparts a unique combination of rigidity, functionality, and modulated electronic properties, making it a highly valuable building block in several advanced scientific fields.

The presence of two carboxylic acid groups allows it to act as a ditopic linker, capable of coordinating with metal ions to form extended structures such as Metal-Organic Frameworks (MOFs). The trifluoromethyl (CF₃) group, a common substituent in medicinal chemistry, is a strong electron-withdrawing group that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The classification of this molecule as a "Protein Degrader Building Block" by chemical suppliers points towards its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |